2-(Bromomethyl)-1,1-dimethylcyclopropane
Description
Historical Context and Evolution of Cyclopropane (B1198618) Chemistry
The journey into the chemistry of cyclopropanes began in 1881 with August Freund, who first synthesized the parent cyclopropane molecule. wikipedia.org Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction to form the three-membered ring. wikipedia.orgwikipedia.org This initial synthesis was later improved in 1887 by Gustavson, who employed zinc instead of sodium, enhancing the reaction's yield. wikipedia.org The first synthesis of a cyclopropane derivative was accomplished even earlier, in 1884, by William Henry Perkin. scripps.edu
For several decades, cyclopropane remained largely a chemical curiosity until its potent anesthetic properties were discovered in 1929, leading to its industrial production and clinical use from the 1930s. wikipedia.org This practical application spurred deeper investigations into its structure and bonding. The unique nature of bonding in cyclopropane, necessitated by its strained 60° C-C-C bond angles, led to the development of novel theoretical models. quora.com In the 1930s, Linus Pauling proposed the "banana bond" model, which described the C-C bonds as being bent outwards. scripps.edu Later, in 1947, A.D. Walsh described the bonding in terms of a model that highlighted its similarities to olefins, accounting for the molecule's unusual reactivity. scripps.edu
The mid-20th century saw a rapid expansion in synthetic methodologies for creating cyclopropane rings. Key developments include the addition of carbenes and carbenoids to alkenes, with the Simmons-Smith reaction (1958) becoming a cornerstone for stereospecific cyclopropanation. scripps.edulibretexts.org This evolution transformed cyclopropanes from mere curiosities into versatile and indispensable components in the toolkit of modern synthetic organic chemistry. rsc.org
Significance of Strained Ring Systems in Synthetic Design and Mechanistic Study
Cyclopropane's structure is a classic example of a strained ring system. The deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5° for sp³ hybridized carbon) results in significant instability known as ring strain. quora.comwikipedia.org This strain is primarily a combination of two factors:
Angle Strain : Also known as Baeyer strain, this arises from the compression of bond angles, leading to inefficient orbital overlap and weaker C-C bonds. utexas.edupharmaguideline.com
Torsional Strain : Also called Pitzer strain, this results from the eclipsing conformations of hydrogen atoms on adjacent carbon atoms, as the planar structure of cyclopropane prevents the adoption of a more stable staggered conformation. wikipedia.orgutexas.edulibretexts.org
The total ring strain in cyclopropane is estimated to be around 28 kcal/mol, which substantially weakens its C-C bonds compared to acyclic alkanes. utexas.edu This stored potential energy makes cyclopropanes significantly more reactive. quora.comwikipedia.orgutexas.edu Organic chemists have learned to harness this reactivity as a powerful driving force in synthesis. wikipedia.orgnumberanalytics.com Strain-release reactions, such as ring-opening polymerizations and nucleophilic ring-openings, are driven by the molecule's tendency to achieve a more stable, lower-energy state. wikipedia.orgnih.gov
This predictable reactivity makes strained rings invaluable for synthetic design, allowing for the construction of complex molecules that would be difficult to assemble otherwise. numberanalytics.comnumberanalytics.com Furthermore, the unique electronic nature and reactivity of cyclopropanes serve as sensitive probes for studying reaction mechanisms, providing insight into the formation and behavior of intermediates like radicals and cations. nih.govpsu.edu
Overview of Halogenated Cyclopropane Derivatives in Contemporary Chemical Literature
Halogenated cyclopropanes are a vital subclass of cyclopropane derivatives, widely used as versatile intermediates in organic synthesis. libretexts.orgresearchgate.net The introduction of a halogen atom provides a reactive handle for a variety of transformations. Among these, cyclopropylmethyl halides, such as (bromomethyl)cyclopropane (B137280), are particularly noteworthy.
These compounds are frequently prepared from their corresponding alcohols. For instance, (bromomethyl)cyclopropane can be synthesized from cyclopropylmethanol (B32771) using reagents like triphenylphosphine (B44618) and bromine in a solvent such as dimethylformamide (DMF). chemicalbook.comgoogle.com They serve as key precursors for introducing the cyclopropylmethyl moiety into larger molecules, a structural motif found in numerous biologically active compounds and pharmaceuticals. nbinno.comnih.gov
The chemistry of cyclopropylmethyl halides is dominated by their propensity to undergo nucleophilic substitution (S N 2) reactions and solvolysis reactions that proceed through a highly stable, non-classical cyclopropylmethyl cation. This cation is known for its rapid rearrangement to cyclobutyl and homoallyl systems, making the study of its precursors a rich area for mechanistic investigation. psu.edu The presence of the halogen allows for these compounds to participate in a wide array of synthetic transformations, including the formation of organometallic reagents and cross-coupling reactions, further underscoring their importance in contemporary chemical research. organic-chemistry.org
Research Rationale for Investigating 2-(Bromomethyl)-1,1-dimethylcyclopropane within Modern Organic Chemistry
The specific compound this compound presents a unique case for study within the broader context of cyclopropylmethyl halides. The rationale for its investigation lies at the intersection of steric hindrance, electronic effects, and the inherent reactivity of the strained ring system.
While general methods for synthesizing bromomethyl cyclopropanes are established, the introduction of a gem-dimethyl group at the adjacent C1 position introduces significant structural constraints. chemicalbook.comiaea.org The synthesis of such a substituted system would likely require tailored approaches, possibly starting from a gem-dimethyl substituted alkene followed by cyclopropanation or through the functionalization of a pre-existing 1,1-dimethylcyclopropane (B155639) skeleton. nih.govorganic-chemistry.org
The primary research interest in this molecule stems from the influence of the 1,1-dimethyl group on the reactivity of the bromomethyl moiety at the C2 position. Key research questions would include:
Steric Effects : How do the bulky methyl groups at C1 hinder the approach of nucleophiles in S N 2 reactions at the adjacent bromomethyl carbon? This steric shielding could dramatically alter reaction rates compared to unsubstituted (bromomethyl)cyclopropane.
Electronic Effects on Cation Stability : In reactions proceeding through a carbocation intermediate, how does the gem-dimethyl group influence the stability and rearrangement pathways of the resulting 2-(1,1-dimethylcyclopropyl)methyl cation? The electron-donating nature of the methyl groups could stabilize the cation, but their steric bulk might also influence the kinetics of the characteristic cyclopropylmethyl-cyclobutyl rearrangement.
New Synthetic Building Block : The compound serves as a valuable building block for installing a highly substituted cyclopropane unit. Such motifs are of interest in medicinal chemistry, where cyclopropane rings are used to enhance metabolic stability and conformational rigidity, and quaternary carbon centers are common in complex natural products. nbinno.comrsc.org
Investigating this compound allows chemists to probe the delicate balance of steric and electronic factors that govern reactivity in strained systems. The insights gained from studying this molecule contribute to a more profound understanding of structure-reactivity relationships and expand the synthetic toolbox for creating novel, complex molecules with precisely controlled architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,1-dimethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)3-5(6)4-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQINJYPBUNQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210117-20-7 | |
| Record name | 2-(bromomethyl)-1,1-dimethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for 2 Bromomethyl 1,1 Dimethylcyclopropane
Retrosynthetic Analysis and Planning for Cyclopropylmethyl Frameworks
Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For a target like 2-(bromomethyl)-1,1-dimethylcyclopropane, the analysis focuses on strategically disconnecting bonds that correspond to reliable and high-yielding chemical reactions.
Critical Bond Disconnection Strategies
The most logical and common disconnection for this compound is the carbon-bromine (C-Br) bond. This is a type of functional group interconversion (FGI) that leads to the precursor alcohol, (1,1-dimethylcyclopropyl)methanol. This disconnection is strategically sound because the conversion of a primary alcohol to a primary alkyl bromide is a well-established and generally efficient transformation.
A more fundamental disconnection involves the C-C bonds of the cyclopropane (B1198618) ring itself. Two primary retrosynthetic pathways emerge from this approach:
[2+1] Cycloaddition: This approach disconnects the three-membered ring into a two-carbon alkene component and a one-carbon carbene or carbenoid equivalent. For the target molecule, this translates to the reaction of isobutylene (B52900) with a methylene (B1212753) carbene (:CH₂) source. This is a powerful and direct method for forming the cyclopropane skeleton.
Intramolecular Cyclization: This strategy involves disconnecting one of the ring's C-C bonds, envisioning a precursor that undergoes an intramolecular nucleophilic substitution. A common approach starts with a malonic ester derivative. For the 1,1-dimethylcyclopropane (B155639) core, this would involve a 1,3-dicarbonyl compound, specifically a 2,2-dimethylmalonic ester, which is alkylated with a 1,2-dihaloethane followed by intramolecular ring closure.
Considerations for Precursor Molecule Synthesis
Based on the retrosynthetic analysis, the synthesis of two key precursors must be considered: (1,1-dimethylcyclopropyl)methanol and the starting materials for the cyclopropane ring construction.
Synthesis of (1,1-Dimethylcyclopropyl)methanol: This alcohol is the immediate precursor for the final bromination step. Its synthesis can be approached in several ways, primarily stemming from the construction of the cyclopropane ring with the required functionality already in place or in a protected form. A plausible route involves the cyclopropanation of an ester of 2,2-dimethylmalonic acid with 1,2-dichloroethane (B1671644), followed by reduction of the resulting diester to the diol, which can then be selectively monobrominated or converted to the target alcohol. google.comresearchgate.net For example, diethyl 2,2-dimethylmalonate can be reacted with 1,2-dichloroethane in the presence of a base and a phase-transfer catalyst to form diethyl 1,1-dimethylcyclopropane-1,2-dicarboxylate, which is then reduced using a reducing agent like lithium aluminum hydride to yield (1,1-dimethylcyclopropyl)methanol.
Synthesis of Cyclopropane Ring Precursors:
For the [2+1] cycloaddition route, the key precursor is isobutylene, a readily available industrial chemical. mdpi.com The challenge lies in the generation and handling of the methylene carbene or carbenoid.
For the intramolecular cyclization route, a key precursor is a 2,2-dimethylmalonic ester. This can be synthesized from the corresponding malonic ester by exhaustive methylation using a base and a methylating agent like methyl iodide.
Innovative Synthetic Routes to this compound
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. The synthesis of this compound benefits from innovations in bromination techniques, catalytic methods for ring formation, and the application of green chemistry principles.
Optimization of Bromination and Functionalization Reactions on Cyclopropane Scaffolds
The conversion of (1,1-dimethylcyclopropyl)methanol to its corresponding bromide is a critical step that must be carefully optimized to avoid side reactions. The proximity of the strained cyclopropane ring makes the carbocation intermediate, which can form during the reaction, susceptible to rearrangement, leading to undesired byproducts such as 1-bromo-2,2-dimethylcyclobutane or ring-opened haloalkenes.
Several bromination methods have been developed to minimize these rearrangements and improve yield and purity. The choice of reagent is crucial for achieving high selectivity.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Tribromide (PBr₃) | Neat or in a non-polar solvent (e.g., ether), 0 °C to RT | Readily available, effective for primary alcohols. masterorganicchemistry.com | Can generate acidic byproducts (HBr) that promote rearrangement. masterorganicchemistry.com |
| Triphenylphosphine (B44618)/Bromine (PPh₃/Br₂) | Aprotic solvent (e.g., DMF, CH₂Cl₂), low temperature (-10 °C to 0 °C) | Milder conditions, often leads to higher purity and less rearrangement. | Generates stoichiometric triphenylphosphine oxide waste, which can be difficult to remove. |
| N-Bromosuccinimide/Triphenylphosphine (NBS/PPh₃) | Aprotic solvent (e.g., THF, CH₂Cl₂), 0 °C to RT | Appel reaction conditions; mild and effective. | Also generates triphenylphosphine oxide waste. |
| Thionyl Bromide (SOBr₂) | With or without a base (e.g., pyridine), low temperature | Good for converting alcohols to bromides. | Can also lead to acidic byproducts and potential rearrangements. |
Optimization often involves careful control of temperature, slow addition of the reagent, and the use of non-polar aprotic solvents to disfavor carbocation formation. For instance, methods using phosphorus tribromide or phosphorus pentabromide in the presence of formamides have been shown to suppress isomer formation and produce high-purity (bromomethyl)cyclopropane (B137280).
Catalytic Approaches in Cyclopropane Ring Construction and Derivatization
Catalytic methods offer elegant and efficient pathways to construct the cyclopropane ring with high levels of control. nih.gov
Transition Metal-Catalyzed Cyclopropanation: This is a dominant strategy, often involving the decomposition of diazo compounds by a metal catalyst to generate a metal-carbene intermediate. wikipedia.org This intermediate then reacts with an alkene. For the synthesis of the 1,1-dimethylcyclopropane core, isobutylene can be reacted with a diazo compound like ethyl diazoacetate in the presence of catalysts based on rhodium(II), copper(I), or palladium(II). nih.gov These reactions are often high-yielding and can be rendered asymmetric by using chiral ligands, providing access to enantiomerically enriched cyclopropanes. wikipedia.org
Simmons-Smith Reaction and its Modifications: The classic Simmons-Smith reaction uses a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid that reacts stereospecifically with alkenes. wikipedia.orgnrochemistry.comtcichemicals.comnih.govorganic-chemistry.org While effective, the reaction can be expensive. Modifications, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), offer increased reactivity. tcichemicals.com This method is particularly useful for unfunctionalized alkenes and is tolerant of many functional groups. nrochemistry.com
Catalysis also plays a role in the derivatization of pre-formed cyclopropane scaffolds. For example, C-H activation/functionalization strategies are emerging as powerful tools to introduce new bonds at otherwise unreactive positions, although this is more challenging on a simple alkyl-substituted cyclopropane.
Integration of Green Chemistry Principles for Sustainable Synthesis
Applying the principles of green chemistry is essential for developing environmentally benign and sustainable synthetic processes. thieme-connect.deresearchgate.net
Mechanochemistry: A significant advancement is the use of mechanochemistry, such as ball-milling, to drive reactions in the absence of bulk solvents. isca.menih.gov A solvent-free Simmons-Smith reaction has been developed where mechanical activation of zinc metal allows for efficient cyclopropanation, drastically reducing solvent waste. rsc.org This approach is operationally simple and can be scaled up. rsc.org
Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity under mild, aqueous conditions. nih.gov Engineered enzymes, such as modified myoglobin (B1173299) or cytochrome P450 variants, have been successfully used for asymmetric cyclopropanation reactions, reacting alkenes with diazo compounds. wpmucdn.comnih.gov This biocatalytic approach avoids the need for expensive chiral ligands and toxic heavy metals while providing access to highly enantioenriched products. nih.govacs.orgnsf.gov
Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or ultrasound can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. Photocatalysis has also emerged as a green alternative for generating radical intermediates that can lead to cyclopropane formation. researchgate.net
By integrating these strategies—planning through retrosynthesis, optimizing key transformations, employing advanced catalytic systems, and adhering to green chemistry principles—the synthesis of this compound and related frameworks can be achieved with high efficiency, selectivity, and sustainability.
Chemo-, Regio-, and Stereoselective Synthesis Strategies for Cyclopropylmethyl Derivatives
The controlled synthesis of polysubstituted cyclopropanes, such as this compound, requires careful consideration of chemo-, regio-, and stereoselectivity. Chemoselectivity involves the preferential reaction of one functional group over another, regioselectivity pertains to the control of the orientation of bond formation, and stereoselectivity concerns the preferential formation of one stereoisomer over others.
A key strategy for the asymmetric synthesis of compounds containing a gem-dimethylcyclopropane unit involves the chemo-, regio-, and stereoselective cyclopropanation of a precursor molecule. For instance, the reaction of a 4-substituted 7,7-dimethylcycloheptatriene with an internal diazo ester can proceed through a tandem reaction involving cyclopropanation and a subsequent stereospecific rearrangement to yield an optically active gem-dimethylcyclopropane-fused compound. oup.com This approach highlights the potential to control multiple aspects of selectivity in a single synthetic sequence.
Chemo- and Regioselectivity:
In the synthesis of cyclopropane derivatives, chemoselectivity is often crucial when multiple reactive sites are present in the starting materials. For example, in the rhodium-catalyzed hydroformylation of trisubstituted cyclopropenes, a significant challenge is the suppression of competing hydrogenation and decomposition reactions. The use of sterically bulky ligands has been shown to effectively enhance the chemoselectivity for the desired hydroformylation product. repec.orgresearchgate.net
Regioselectivity is paramount when forming unsymmetrically substituted cyclopropanes. In the context of hydroformylation, the addition of the formyl group can occur at different positions on the cyclopropane ring. Density Functional Theory (DFT) computations have suggested that the regio- and enantioselectivities in such reactions can originate from the insertion of the cyclopropene (B1174273) into the Rh-H bond, with noncovalent interactions influencing the preferred orientation. repec.orgresearchgate.net
The following table illustrates the influence of ligands on the chemo- and regioselectivity of the rhodium-catalyzed hydroformylation of a model trisubstituted cyclopropene, providing insight into strategies applicable to the synthesis of functionalized cyclopropanes.
| Entry | Ligand | Product | Yield (%) | Regioselectivity (desired:undesired) |
| 1 | L1 (Bulky) | Aldehyde | 95 | >99:1 |
| 2 | L2 (Less Bulky) | Aldehyde/Alkane | 70 | 95:5 |
This table is a representative example based on findings for trisubstituted cyclopropenes to illustrate the principles of chemo- and regioselectivity. repec.orgresearchgate.net
Stereoselectivity:
Achieving high stereoselectivity in the synthesis of 1,1,2-trisubstituted cyclopropanes is a significant synthetic challenge. One powerful approach is the use of biocatalysis. Engineered myoglobin catalysts have been successfully employed for the asymmetric cyclopropanation of difluoromethylated alkenes with ethyl diazoacetate, yielding trisubstituted cyclopropanes with high to excellent diastereoselectivity and enantioselectivity. rochester.edu This methodology offers a sustainable and highly selective route to chiral cyclopropanes.
Another established method for stereocontrolled cyclopropane synthesis is the Simmons-Smith reaction of chiral allyl alcohols. The hydroxyl group directs the cyclopropanating agent, leading to the formation of specific stereoisomers. acs.org While not directly applied to the synthesis of this compound in the literature found, this principle of substrate-directed synthesis is a cornerstone of stereoselective cyclopropanation.
The Michael Initiated Ring Closure (MIRC) reaction is another versatile method for constructing cyclopropanes with high stereocontrol. rsc.org This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that sets the stereochemistry of the final product. The use of chiral auxiliaries or catalysts can render this process highly enantioselective.
The table below presents representative data on the stereoselective synthesis of trisubstituted cyclopropanes using different catalytic systems, demonstrating the high levels of control that can be achieved.
| Entry | Catalyst System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Engineered Myoglobin | α-Difluoromethyl alkene | >99:1 | >99 |
| 2 | Chiral Rhodium Complex | β,γ-Unsaturated ketoester | >20:1 | 98 |
This table provides illustrative examples of stereoselective cyclopropanation reactions from the literature to highlight the principles of stereocontrol. rochester.eduorganic-chemistry.org
The conversion of a precursor like 1,1-dimethyl-2-(hydroxymethyl)cyclopropane to this compound would typically proceed through standard bromination protocols, for which stereochemical integrity at the cyclopropane ring is generally maintained.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromomethyl 1,1 Dimethylcyclopropane
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) Involving the Bromomethyl Group
The carbon-bromine bond in 2-(bromomethyl)-1,1-dimethylcyclopropane is the primary site for nucleophilic attack. Although it is a primary alkyl halide, a class of compounds that typically favors the bimolecular nucleophilic substitution (SN2) pathway, the cyclopropylmethyl system exhibits unusually high reactivity that suggests significant unimolecular (SN1) character. This is attributed to the ability of the cyclopropane (B1198618) ring's Walsh orbitals to stabilize the resulting carbocation intermediate.
Kinetic and Stereochemical Investigations of Substitution Pathways
Kinetic studies are fundamental to distinguishing between SN1 and SN2 mechanisms. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. libretexts.org In contrast, the rate-determining step of an SN1 reaction is the unimolecular dissociation of the leaving group to form a carbocation, meaning the reaction rate depends only on the substrate concentration and follows first-order kinetics. youtube.com
SN2 Pathway : This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com This leads to a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. chemicalnote.com
SN1 Pathway : This two-step mechanism begins with the slow departure of the bromide ion to form a planar cyclopropylmethyl carbocation intermediate. youtube.com This intermediate is then rapidly attacked by the nucleophile from either face. chemicalnote.com The solvolysis of cyclopropylcarbinyl systems, such as this compound, occurs at rates much faster than predicted for a typical primary halide, providing strong evidence for an SN1-like mechanism with a stabilized carbocation intermediate. researchgate.net
Stereochemically, an SN2 reaction at a chiral center results in a complete inversion of configuration, often referred to as a Walden inversion. quora.com Conversely, the planar carbocation intermediate in an SN1 reaction can be attacked from either side, which typically leads to a racemic mixture of products (both inversion and retention of configuration). youtube.commasterorganicchemistry.com While the parent this compound is not chiral, these stereochemical principles govern its reactions and those of its chiral derivatives.
Influence of Solvent Effects and Nucleophile Structure on Reaction Outcomes
The choice of solvent and the nature of the nucleophile are critical in directing the reaction toward either an SN1 or SN2 pathway.
Solvent Effects : Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding. They effectively solvate both the leaving group anion and the carbocation intermediate, stabilizing them and thus favoring the SN1 mechanism. libretexts.org Polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetone, can solvate cations but are less effective at solvating anions. This leaves the nucleophile more "naked" and reactive, promoting the SN2 pathway. masterorganicchemistry.com
Nucleophile Structure : The strength and concentration of the nucleophile play a pivotal role.
Strong Nucleophiles : High concentrations of strong, anionic nucleophiles (e.g., I⁻, HS⁻, CN⁻) favor the bimolecular SN2 mechanism, as the reaction rate is directly dependent on the nucleophile's participation. youtube.com
Weak Nucleophiles : Weak, neutral nucleophiles, which are often the solvent itself (e.g., H₂O, CH₃OH in solvolysis reactions), favor the SN1 mechanism. In this case, the reaction waits for the formation of the carbocation before the nucleophile attacks. youtube.com
The table below summarizes the expected influence of these factors on the substitution pathway for this compound.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) |
| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |
Elimination Reactions (E1 and E2 Pathways) Leading to Unsaturated Cyclopropane Derivatives
In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions, categorized as E1 (unimolecular) and E2 (bimolecular), compete with the SN1 and SN2 pathways, respectively.
Mechanistic Competition between Substitution and Elimination Processes
The balance between substitution and elimination is dictated by several factors, primarily the structure of the substrate and the role of the reactant as a base versus a nucleophile.
SN2 vs. E2 : This competition is heavily influenced by the nature of the attacking species. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway because they are poor nucleophiles and can more easily abstract a proton from the substrate's periphery. Strong, unhindered bases that are also good nucleophiles (e.g., ethoxide) can yield a mixture of SN2 and E2 products. masterorganicchemistry.com For a primary halide like this compound, SN2 is generally favored unless a bulky base is employed.
SN1 vs. E1 : Both pathways proceed through a common carbocation intermediate. youtube.com After the carbocation is formed, it can either be attacked by a nucleophile (SN1) or lose a proton to a base (E1). Higher temperatures tend to favor elimination over substitution, as elimination reactions generally have a higher activation energy and benefit more from increased thermal energy. youtube.com The use of a strong base will favor the E2 pathway over the E1. youtube.com
Regioselectivity and Stereoselectivity in Olefin Formation
Regioselectivity : Elimination reactions can often lead to more than one constitutional isomer of an alkene. For this compound, the most probable elimination product involves the removal of a proton from the adjacent methyl carbon, leading to the formation of (1,1-dimethylcyclopropyl)methylene. According to Zaitsev's rule, elimination typically favors the formation of the more substituted (more stable) alkene. libretexts.org However, in this specific case, only one regioisomeric product is possible via a standard β-elimination mechanism.
Stereoselectivity : The E2 reaction has a strict stereochemical requirement for a periplanar alignment of the proton being abstracted and the leaving group, with a preference for an anti-periplanar conformation. This ensures optimal orbital overlap for the formation of the new π-bond. The E1 reaction does not have this requirement as the leaving group has already departed before the proton is removed from the carbocation intermediate. The primary elimination product, (1,1-dimethylcyclopropyl)methylene, does not have stereoisomers (E/Z), so stereoselectivity in this context is not applicable to the final product structure.
Molecular Rearrangement Pathways Intrinsic to the Cyclopropylmethyl System
A defining characteristic of the reactivity of this compound is the propensity of its corresponding carbocation to undergo rapid molecular rearrangement. The cyclopropylmethyl cation is a classic example of a non-classical, fluxional carbocation that exists in equilibrium with cyclobutyl and homoallyl (but-3-enyl) cations.
The solvolysis of cyclopropylmethyl halides is significantly accelerated due to the formation of this stabilized cation. researchgate.net Once formed, the 2-(1,1-dimethylcyclopropyl)methyl cation can undergo rearrangement. This process involves the cleavage of one of the internal cyclopropane bonds to relieve ring strain, leading to a mixture of products. The reaction of this compound under SN1 conditions (e.g., solvolysis in ethanol) would not only yield the direct substitution product, 2-(ethoxymethyl)-1,1-dimethylcyclopropane, but also rearranged products such as substituted cyclobutanol (B46151) and homoallyl ethers. The exact product distribution is sensitive to the reaction conditions, including the solvent and temperature.
The potential rearrangement pathways are illustrated below:
| Initial Cation | Rearranged Cation(s) | Potential Final Products (in Ethanol) |
| 2-(1,1-dimethylcyclopropyl)methyl | Substituted Cyclobutyl Cation | 2-ethoxy-3,3-dimethyl-1-butene |
| Substituted Homoallyl Cation | 1-ethoxy-3,3-dimethylcyclobutane |
This inherent tendency to rearrange is a key consideration in any synthetic application involving the cyclopropylmethyl system and highlights the complex reactivity profile of this compound.
Exploration of Cyclopropylmethyl Cation Rearrangements
The generation of a carbocation adjacent to a cyclopropane ring initiates a series of rapid and characteristic rearrangements. In the case of this compound, heterolytic cleavage of the carbon-bromine bond, typically under solvolytic conditions, leads to the formation of the 1,1-dimethylcyclopropylmethyl cation. This intermediate is not a single, stable entity but is best described as a non-classical carbocation, existing as a set of rapidly equilibrating resonance structures. nih.govstackexchange.com
This cationic system dynamically interconverts between the primary cyclopropylmethyl structure, a secondary cyclobutyl cation, and a tertiary homoallylic cation. The significant driving force for these rearrangements is the relief of the inherent ring strain of the cyclopropane ring. The positive charge is delocalized across multiple carbon atoms, which imparts exceptional stability to the system.
The solvolysis of analogous (chloromethyl)cyclopropane (B127518) derivatives has been shown to yield a mixture of products, including cyclopropylmethanol (B32771), cyclobutanol, and homoallyl alcohol, which serves as strong evidence for the existence of these interconverting cationic intermediates. stackexchange.com For the 1,1-dimethyl substituted cation, the rearrangement pathways are influenced by the electronic effects of the methyl groups. The methyl groups stabilize the positive charge, particularly influencing the equilibrium between the different cationic forms and the final product distribution. The rearrangement can be depicted as follows:
Formation of the Primary Cation: The C-Br bond breaks, with the bromine atom taking both electrons (heterolysis), forming the primary 1,1-dimethylcyclopropylmethyl cation.
Equilibration and Rearrangement: The cation rapidly equilibrates. Ring expansion occurs as the C2-C3 bond of the cyclopropane ring migrates to the carbocation center, forming a more stable secondary cyclobutyl cation.
Ring Opening: Alternatively, the C1-C2 bond can break, leading to the formation of a tertiary homoallylic cation (4-methylpent-3-en-1-yl cation), which is also stabilized.
The ultimate product distribution in a nucleophilic solvent depends on the relative stabilities of these cationic intermediates and the rates at which they are trapped by the solvent.
Analysis of Thermal and Photochemical Rearrangement Processes
Thermal and photochemical conditions provide the necessary energy to initiate bond cleavage and subsequent rearrangements in this compound. The specific pathway followed—whether cationic or radical—is often dependent on the reaction environment and the nature of the energy input.
Thermal Rearrangements: Under thermal conditions, particularly in polar solvents, the primary reaction pathway is the heterolytic cleavage of the C-Br bond to generate the carbocation intermediates discussed in the previous section. The required energy is supplied by heat, which overcomes the activation barrier for C-Br bond scission. The subsequent reactions are the cationic rearrangements (cyclopropylmethyl to cyclobutyl to homoallyl) that are characteristic of this system.
Photochemical Rearrangements: Photochemical activation, typically involving ultraviolet (UV) light, primarily facilitates the homolytic cleavage of the carbon-bromine bond. pressbooks.pub The energy of the photons (hν) is sufficient to break the C-Br bond evenly, leading to the formation of a radical pair: the 2-(1,1-dimethylcyclopropyl)methyl radical and a bromine radical. pressbooks.pub While this process is the principal initiation step for the free radical reactions detailed in section 3.4, it is a key photochemical event for this molecule. Other photochemical processes, such as concerted cycloisomerizations, are known for different molecular systems but are less prevalent for simple alkyl bromides where the C-Br bond is the weakest and most photolabile site. nih.gov
Free Radical Mediated Reactions of the Bromomethyl Moiety
Free radical reactions of this compound are initiated by the homolytic cleavage of the C-Br bond and are characterized by the unique and extremely rapid rearrangement of the resulting cyclopropylmethyl radical.
Homolytic Carbon-Bromine Bond Cleavage Mechanisms
Homolytic bond cleavage, or homolysis, is a process where a covalent bond breaks, and each resulting fragment retains one of the original bonding electrons. wikipedia.org This contrasts with heterolytic cleavage, which forms ions. The homolysis of the C-Br bond in this compound requires an input of energy equal to the bond dissociation energy (BDE) of that specific bond. wikipedia.orgchemistrysteps.com
This energy can be supplied in several ways:
Thermolysis: High temperatures can provide the necessary thermal energy to rupture the bond.
Photolysis: Irradiation with UV light provides photonic energy to induce cleavage. pressbooks.pub
Radical Initiators: Chemical initiators, such as azobisisobutyronitrile (AIBN) or peroxides, can be used to generate radicals that then abstract the bromine atom, initiating a radical chain reaction.
The mechanism is represented using single-barbed "fishhook" arrows to show the movement of individual electrons. One electron from the C-Br bond moves to the carbon atom, and the other moves to the bromine atom, yielding the 2-(1,1-dimethylcyclopropyl)methyl radical and a bromine radical. This step is the crucial initiation for all subsequent free radical pathways.
Intramolecular Radical Cyclization and Rearrangement Pathways
Once formed, the 2-(1,1-dimethylcyclopropyl)methyl radical undergoes an extremely fast and irreversible intramolecular rearrangement. Unlike its cationic counterpart, the cyclopropylmethyl radical does not rearrange to a cyclobutyl derivative. psu.edu Instead, its dominant reaction pathway is a ring-opening reaction (a β-scission) to form a more stable, strain-free homoallylic radical. psu.edu
This ring-opening is driven by the release of the significant strain energy contained within the cyclopropane ring (approximately 115 kJ/mol). psu.edu The process is so rapid that the cyclopropylmethyl radical system is frequently used as a "radical clock" to time other fast radical reactions. wikipedia.orgresearchgate.net For the parent cyclopropylmethyl radical, the rate of ring opening is on the order of 10⁸ s⁻¹ at room temperature. wikipedia.org
For the 2-(1,1-dimethylcyclopropyl)methyl radical, the ring-opening proceeds with high regioselectivity. The cleavage of the C1-C2 bond is favored because it leads to the formation of a more stable tertiary radical intermediate. The resulting product is the 4-methylpent-3-en-1-yl radical.
While intramolecular radical cyclization is a powerful tool in organic synthesis for forming new rings, it is not a significant pathway for the 2-(1,1-dimethylcyclopropyl)methyl radical itself. researchgate.netnih.gov The rate of the ring-opening rearrangement is far greater than any potential competing intramolecular cyclization, making the formation of the homoallylic radical the overwhelmingly favored process.
| Intermediate | Formation Mechanism | Primary Rearrangement Pathway(s) | Key Products |
|---|---|---|---|
| 1,1-Dimethylcyclopropylmethyl Cation | Heterolytic C-Br Cleavage | Ring Expansion & Ring Opening | Cyclobutyl and Homoallylic Derivatives |
| 2-(1,1-Dimethylcyclopropyl)methyl Radical | Homolytic C-Br Cleavage | Ring Opening (β-Scission) | Homoallylic (4-methylpent-3-en-1-yl) Derivatives |
Advanced Computational Chemistry and Theoretical Investigations of 2 Bromomethyl 1,1 Dimethylcyclopropane
Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape
Precision Geometry Optimization and Conformational Analysis
No published data is available on the optimized geometry or conformational analysis of 2-(Bromomethyl)-1,1-dimethylcyclopropane. Such a study would theoretically involve computational methods to identify the most stable arrangement of its atoms and the energy differences between its various spatial orientations (conformers).
Delving into Electronic Structure and Bonding Characteristics
A detailed analysis of the electronic structure and bonding characteristics of this compound has not been reported. This would typically involve quantum chemical calculations to describe the distribution of electrons within the molecule and the nature of its chemical bonds.
Computational Exploration of Reaction Pathways and Transition State Architectures
Prediction of Reaction Energetics and Activation Barriers
There is no available research predicting the reaction energetics or activation barriers for chemical reactions involving this compound. Computational studies would be required to calculate the energy changes that occur during its chemical transformations.
Computational Elucidation of Reaction Mechanisms
The mechanisms of reactions involving this compound have not been computationally elucidated in published literature. Theoretical investigations could provide step-by-step descriptions of how this molecule reacts with other chemical species.
Molecular Dynamics Simulations for Dynamic Reactivity Prediction
No molecular dynamics simulations for this compound have been reported. These simulations would be necessary to predict the dynamic behavior and reactivity of the molecule in various environments over time.
Development and Application of Predictive Computational Models for Organic Reactivity
The reactivity of this compound, particularly in nucleophilic substitution reactions, is profoundly influenced by the participation of the adjacent cyclopropyl (B3062369) group. This neighboring group effect leads to the formation of carbocationic intermediates and subsequent rearrangements, making the prediction of reaction outcomes a complex challenge. To unravel these mechanistic intricacies and to quantitatively forecast reactivity, researchers are increasingly turning to the development and application of predictive computational models. These models, rooted in quantum chemistry and theoretical principles, offer a powerful lens through which to understand and anticipate the behavior of this fascinating molecule.
A cornerstone of these predictive models is the use of quantum chemical calculations, most notably Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. By calculating the energies of reactants, transition states, and intermediates, a detailed picture of the reaction mechanism emerges. For the solvolysis of this compound, such calculations can elucidate the energetics of the initial ionization step to form the primary carbocation, as well as the subsequent rearrangements to more stable secondary and tertiary carbocations.
One of the key challenges in modeling the reactivity of this system is the complex nature of the carbocationic intermediates. The initial 1,1-dimethylcyclopropylmethyl cation can undergo rapid rearrangement through multiple pathways, including ring expansion to form cyclobutyl cations and ring opening to form homoallyl cations. Computational models can predict the relative activation barriers for these different rearrangement pathways, thereby providing a quantitative prediction of the product distribution.
Table 1: Hypothetical Calculated Activation Energies for Rearrangement Pathways of the 1,1-Dimethylcyclopropylmethyl Cation
| Rearrangement Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Ring Expansion | TS_RE | 5.2 |
| Ring Opening (Path A) | TS_RO_A | 7.8 |
| Ring Opening (Path B) | TS_RO_B | 9.1 |
| 1,2-Hydride Shift | TS_HS | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational models. Actual values would be derived from specific quantum chemical calculations.
Furthermore, predictive models can be developed to forecast the rates of these reactions. By applying Transition State Theory (TST) in conjunction with the calculated activation energies, theoretical rate constants can be determined. These calculated rates can then be compared with experimental data to validate the computational model. For instance, the solvolysis rates of a series of substituted cyclopropylmethyl bromides could be computationally modeled to understand the electronic and steric effects of substituents on reactivity.
While detailed quantum chemical calculations provide a high level of accuracy, they can be computationally expensive. For broader predictions across a wider range of substrates or reaction conditions, more coarse-grained models such as Quantitative Structure-Activity Relationship (QSAR) models can be developed. Although not yet specifically reported for this compound, a QSAR model could correlate experimentally determined reaction rates or product selectivities with various molecular descriptors calculated for a series of related cyclopropane (B1198618) derivatives. These descriptors could include steric parameters, electronic properties, and topological indices. The resulting model would be a statistical equation capable of rapidly predicting the reactivity of new, untested compounds within its applicability domain.
The development of predictive computational models for the organic reactivity of this compound represents a frontier in the application of theoretical chemistry to complex organic reactions. These models not only provide fundamental insights into the intricate reaction mechanisms but also hold the promise of enabling the in silico design of reactions with desired outcomes, thereby accelerating the pace of chemical discovery.
Transformative Derivatization and Advanced Synthetic Applications of 2 Bromomethyl 1,1 Dimethylcyclopropane
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Functionality
The carbon-bromine bond in 2-(Bromomethyl)-1,1-dimethylcyclopropane provides a reactive handle for the formation of new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgnih.gov While traditionally applied to sp²-hybridized carbon centers (e.g., aryl or vinyl halides), significant progress has been made in extending their utility to sp³-hybridized electrophiles, such as the bromomethyl group in the title compound. wikipedia.org
The Suzuki, Stille, Negishi, and Heck reactions are pillars of palladium-catalyzed cross-coupling, each utilizing a different organometallic nucleophile to couple with an organic electrophile. wikipedia.orgyoutube.com The application of these methods to a primary alkyl bromide like this compound allows for the introduction of the 1,1-dimethylcyclopropylmethyl moiety onto a wide range of substrates.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide. wikipedia.org For a substrate like this compound, the reaction would involve coupling with an aryl, heteroaryl, or vinyl boronic acid to form a new C(sp³)–C(sp²) bond. The development of specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands has been crucial for enabling the coupling of alkyl halides. nih.gov
Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) as the nucleophilic partner. nii.ac.jpnih.gov Organostannanes are notable for their stability and tolerance of a wide variety of functional groups, making the Stille coupling a robust choice for complex molecule synthesis. beilstein-journals.org The coupling of this compound with an arylstannane, for example, would yield an arylmethyl-substituted cyclopropane (B1198618) derivative.
Negishi Coupling: This reaction utilizes an organozinc reagent, which is generally more reactive than its boron or tin counterparts. wikipedia.org This heightened reactivity can allow for milder reaction conditions. The Negishi coupling is particularly effective for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation. youtube.com
Heck Reaction: Unlike the previous examples, the Heck reaction couples an organic halide with an alkene to form a substituted alkene. acs.org The traditional mechanism is not well-suited for alkyl halides that lack β-hydrogens for elimination. However, variants involving radical pathways or modified catalytic cycles can sometimes facilitate the coupling of alkyl halides.
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions Applied to this compound
Table of Mentioned Compounds
Strategic Functional Group Interconversions and Further Derivatization
Synthesis of Oxygen- and Nitrogen-Containing Cyclopropylmethyl Derivatives
The primary halide functionality of this compound makes it an excellent substrate for nucleophilic substitution reactions, enabling the straightforward synthesis of a diverse range of oxygen- and nitrogen-containing compounds. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion by a suitable nucleophile.
Oxygen-Containing Derivatives:
The synthesis of (1,1-dimethylcyclopropyl)methanol can be achieved through the hydrolysis of this compound. This reaction can be facilitated by a suitable base, such as sodium hydroxide (B78521), in an aqueous medium. Alternatively, the formation of an ester followed by saponification provides another route to the alcohol. For example, reaction with a carboxylate salt, such as sodium acetate, would yield the corresponding ester, which can then be hydrolyzed under basic or acidic conditions to afford (1,1-dimethylcyclopropyl)methanol.
Nitrogen-Containing Derivatives:
The synthesis of primary amines from this compound can be accomplished through several methods. Direct alkylation of ammonia (B1221849) is a straightforward approach, though it can suffer from overalkylation, leading to the formation of secondary and tertiary amines. nih.gov To circumvent this, the Gabriel synthesis offers a more controlled method for preparing primary amines. nih.govscispace.com This process involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the desired primary amine, 2,2-dimethylcyclopropylmethylamine. nih.gov
Another effective method for the synthesis of primary amines is through the azide (B81097) displacement reaction. This compound can be treated with sodium azide to form the corresponding alkyl azide. This intermediate is not nucleophilic, thus preventing overalkylation. Subsequent reduction of the azide, typically with a reducing agent like lithium aluminum hydride (LiAlH(_4)), yields the primary amine.
Below is a table summarizing the types of oxygen- and nitrogen-containing derivatives that can be synthesized from this compound.
| Derivative Class | Nucleophile/Reagent | General Reaction |
| Ethers | Alkoxides (e.g., RONa) | Williamson Ether Synthesis |
| Alcohols | Hydroxide (OH) | Hydrolysis |
| Esters | Carboxylates (e.g., RCOONa) | Nucleophilic Substitution |
| Primary Amines | Ammonia (NH(_3)) | Direct Alkylation |
| Primary Amines | Potassium Phthalimide | Gabriel Synthesis |
| Primary Amines | Sodium Azide (NaN(_3)) followed by reduction | Azide Synthesis and Reduction |
Preparation of Organometallic Reagents from the Compound
The carbon-bromine bond in this compound allows for the preparation of valuable organometallic reagents, which act as potent nucleophiles and bases in organic synthesis. The most common of these are Grignard and organolithium reagents.
Grignard Reagent:
The Grignard reagent, (1,1-dimethylcyclopropyl)methylmagnesium bromide, can be synthesized by reacting this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically initiated by the addition of a small crystal of iodine or by using activated magnesium. Once formed, this Grignard reagent can participate in a wide range of reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and in cross-coupling reactions.
Organolithium Reagent:
Similarly, the corresponding organolithium reagent, (1,1-dimethylcyclopropyl)methyllithium, can be prepared by treating this compound with two equivalents of lithium metal. scispace.comwikipedia.org This reaction is also conducted in an ethereal solvent. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.org They are highly effective in nucleophilic addition reactions and can also be used in metal-halogen exchange reactions.
The table below outlines the preparation of these key organometallic reagents.
| Organometallic Reagent | Metal | General Reaction |
| (1,1-dimethylcyclopropyl)methylmagnesium bromide | Magnesium (Mg) | Grignard Reagent Formation |
| (1,1-dimethylcyclopropyl)methyllithium | Lithium (Li) | Organolithium Reagent Formation |
Advanced Spectroscopic and Analytical Methodologies in the Research of 2 Bromomethyl 1,1 Dimethylcyclopropane
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the molecular structure of 2-(Bromomethyl)-1,1-dimethylcyclopropane. Through the analysis of the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be mapped out.
Due to the asymmetric center at the C2 position of the cyclopropane (B1198618) ring, the molecule is chiral. The two methyl groups are diastereotopic, as are the two protons of the bromomethyl group and the two protons on the C3 position of the ring. This diastereotopicity leads to more complex spectra than might be initially anticipated, with distinct signals for each of these nuclei.
Predicted ¹H and ¹³C NMR Data:
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₂-Br (diastereotopic) | ~3.4 - 3.6 | Doublet of Doublets (each) |
| CH (cyclopropyl) | ~1.2 - 1.4 | Multiplet |
| CH₃ (diastereotopic) | ~1.1 and ~1.2 | Singlet (each) |
| CH₂ (cyclopropyl, diastereotopic) | ~0.4 - 0.7 | Multiplet (each) |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (quaternary) | ~20 - 25 |
| C2 (CH) | ~25 - 30 |
| C3 (CH₂) | ~15 - 20 |
| CH₂-Br | ~35 - 40 |
| CH₃ (diastereotopic) | ~20 and ~25 |
Application of Multi-dimensional NMR Techniques for Complex Structure Determination
To unequivocally assign all proton and carbon signals, especially given the spectral complexity arising from diastereotopicity, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling correlations. For instance, it would show cross-peaks between the C2 proton and the protons of the bromomethyl group, as well as the C3 methylene (B1212753) protons. This confirms the connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. columbia.edu It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the signals of the diastereotopic methyl protons would correlate to their respective distinct carbon signals in the ¹³C spectrum.
Dynamic NMR Studies of Conformational Equilibria and Exchange Processes
The gem-dimethyl group and the bromomethyl substituent can influence the conformational preferences of the cyclopropane ring and the rotation around the C2-CH₂Br bond. While the three-membered ring of cyclopropane is rigid, different rotational conformations (rotamers) about the C-C single bond connecting the bromomethyl group to the ring can exist.
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, could be employed to study these conformational dynamics. At low temperatures, the rotation around the C2-CH₂Br bond might be slow enough on the NMR timescale to allow for the observation of distinct signals for each rotamer. As the temperature is increased, the rate of interconversion between rotamers would increase, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes of the signals at different temperatures, the energy barriers to rotation and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process could be determined.
Mass Spectrometry (MS) Techniques for Molecular Characterization and Reaction Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its molecular weight and structure.
High-Resolution Mass Spectrometry for Precise Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion of this compound. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. HRMS can distinguish the compound's formula, C₆H₁₁Br, from other potential formulas with a similar nominal mass, thus confirming its elemental composition.
Interactive Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass (Da) |
| [M(⁷⁹Br)]⁺ | C₆H₁₁⁷⁹Br | 162.0044 |
| [M(⁸¹Br)]⁺ | C₆H₁₁⁸¹Br | 164.0024 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. For this compound, several key fragmentation pathways can be anticipated:
Loss of a Bromine Radical: A common fragmentation pathway for alkyl bromides is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a prominent fragment ion corresponding to the C₆H₁₁⁺ cation.
Alpha-Cleavage: Cleavage of the bond between C2 and the bromomethyl group would lead to the formation of a stable cyclopropylcarbinyl-type cation.
Ring Opening and Rearrangement: The high strain energy of the cyclopropane ring can lead to ring-opening fragmentation pathways upon ionization, followed by rearrangements to form more stable acyclic carbocations.
Loss of a Methyl Radical: Fragmentation could also be initiated by the loss of a methyl radical (•CH₃) from the gem-dimethyl group.
By meticulously analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.
Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Molecular Symmetry
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific structural motifs. For this compound, the following characteristic vibrations would be expected:
C-H Stretching: The C-H stretching vibrations of the methyl groups and the cyclopropane ring typically appear in the region of 2850-3100 cm⁻¹. The C-H stretches associated with the strained cyclopropane ring are often observed at slightly higher frequencies (>3000 cm⁻¹) compared to those of the methyl groups.
CH₂ Bending (Scissoring): The scissoring vibration of the methylene group in the cyclopropane ring and the bromomethyl group would be expected around 1450-1470 cm⁻¹.
Methyl Group Bending: The asymmetric and symmetric bending vibrations of the methyl groups would appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. The presence of the gem-dimethyl group may lead to a splitting of the symmetric bending band.
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes, though these can be complex and often appear in the fingerprint region (below 1500 cm⁻¹). A characteristic ring deformation is often observed near 1020 cm⁻¹. docbrown.info
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. This band would be a key indicator of the presence of the bromomethyl group.
While IR spectroscopy measures the change in the dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. Therefore, the two techniques provide complementary information. For a molecule with low symmetry like this compound, many vibrational modes will be active in both IR and Raman spectra. The combination of both techniques allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure.
Interactive Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H Stretch (cyclopropyl) | 3000 - 3100 |
| C-H Stretch (methyl) | 2870 - 2960 |
| CH₂ Scissoring | 1450 - 1470 |
| CH₃ Asymmetric Bending | ~1460 |
| CH₃ Symmetric Bending | ~1380 |
| Cyclopropane Ring Deformation | ~1020 |
| C-Br Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Molecular Geometry Determination of Crystalline Derivatives
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's steric and electronic properties. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis allows for the unambiguous confirmation of its structure and, where applicable, its absolute stereochemistry.
The study of (+)-trans-chrysanthemic acid p-bromoanilide confirmed the absolute configuration of the molecule as (1R, 3R). The precise measurements of the cyclopropane ring's geometry in this derivative offer a valuable reference for the expected bond lengths and angles in other compounds containing the gem-dimethylcyclopropyl group.
The key geometric parameters for the cyclopropane ring in this derivative are summarized in the table below. The bond lengths within the cyclopropane ring are consistent with those expected for a strained three-membered ring, and the bond angles are necessarily close to 60°. The substituents on the ring will influence these parameters to some extent, but the fundamental geometry remains.
| Parameter | Value (Å or °) |
|---|---|
| C1-C2 Bond Length | 1.54 |
| C2-C3 Bond Length | 1.52 |
| C1-C3 Bond Length | 1.55 |
| C1-C(gem-Me1) Bond Length | 1.53 |
| C1-C(gem-Me2) Bond Length | 1.51 |
| C1-C2-C3 Angle | 59.8 |
| C2-C3-C1 Angle | 60.1 |
| C3-C1-C2 Angle | 60.1 |
Advanced Chromatographic Methods for Reaction Monitoring and Purification in Complex Synthetic Sequences
In the synthesis of complex molecules derived from this compound, such as the pyrethroid insecticides, rigorous monitoring of the reaction progress and effective purification of intermediates and final products are paramount. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are indispensable tools for these tasks.
Reaction monitoring allows chemists to track the consumption of reactants and the formation of products in real-time. This is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize the formation of byproducts. For instance, in a nucleophilic substitution reaction where the bromide of this compound is displaced, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by GC-MS. This would allow for the quantification of the starting material, the desired product, and any impurities, thereby providing a kinetic profile of the reaction.
Purification of the products of such reactions often involves column chromatography. For complex mixtures, particularly those containing stereoisomers, more advanced and efficient techniques are required. Preparative HPLC is a powerful method for isolating pure compounds from complex mixtures on a larger scale.
Given that many derivatives of this compound are chiral, as is the case with the pyrethroids derived from chrysanthemic acid, chiral chromatography is of particular importance. Chiral stationary phases (CSPs) in both GC and HPLC can resolve enantiomers, which is critical as different enantiomers often exhibit vastly different biological activities.
The table below summarizes typical advanced chromatographic methods and conditions used for the analysis and separation of cyclopropane derivatives, such as those that could be synthesized from this compound.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| Chiral GC | Modified β-cyclodextrin (e.g., Cydex-B) | Helium | FID or MS | Separation of enantiomers of pyrethroid precursors. |
| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel OD) | Hexane/Isopropanol mixtures | UV | Enantioseparation of chrysanthemic acid and its analogues. |
| Reversed-Phase HPLC | C18 silica | Acetonitrile/Water gradient | UV or DAD | Purity analysis and purification of pyrethroid esters. |
| GC-MS | DB-5 or equivalent non-polar capillary column | Helium | Mass Spectrometer | Monitoring reaction progress and identifying byproducts. |
These advanced analytical and spectroscopic methods are fundamental to the successful synthesis and characterization of derivatives of this compound, ensuring the structural integrity and purity of these often complex and biologically active molecules.
Specialized Reactivity of the Cyclopropane Ring System in 2 Bromomethyl 1,1 Dimethylcyclopropane
Investigation of Ring-Opening Reactions
The relief of ring strain provides a strong thermodynamic driving force for the opening of the cyclopropane (B1198618) ring in 2-(bromomethyl)-1,1-dimethylcyclopropane. This process can be initiated by various reagents and conditions, leading to a diverse array of products.
Electrophilic-Induced Ring Opening Mechanisms
Electrophilic attack on the cyclopropane ring of derivatives similar to this compound can lead to the cleavage of a carbon-carbon bond. Lewis acids are common reagents used to catalyze such ring-opening reactions. In the case of donor-acceptor cyclopropanes, Lewis acid activation of an ester moiety can result in an SN1-type ring opening to form a zwitterionic intermediate. uni-regensburg.de This intermediate can then be trapped by nucleophiles. While specific studies on this compound are not extensively detailed in the provided search results, the general mechanism involves the coordination of the Lewis acid to the bromine atom, which polarizes the C-Br bond and facilitates the departure of the bromide ion. This can lead to the formation of a cyclopropylmethyl cation, which is notoriously unstable and prone to rearrangement.
The stability of the resulting carbocation is a crucial factor in determining the reaction pathway. The gem-dimethyl group on the cyclopropane ring can influence the regioselectivity of the ring opening by stabilizing an adjacent positive charge.
Table 1: General Observations in Electrophilic Ring Opening of Cyclopropanes
| Reactant Type | Electrophile/Catalyst | Key Intermediates | General Outcome |
| Donor-Acceptor Cyclopropanes | Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃) | Zwitterionic species | [3+2] or [4+1] cycloaddition products |
| Alkyl Cyclopropanes | Protic Acids (e.g., HBr) | Carbocations | Addition products |
Nucleophilic-Induced Ring Opening Pathways
Nucleophilic attack on this compound can proceed via two main pathways: direct substitution at the bromomethyl group (an SN2 reaction) or attack on one of the ring carbons, leading to ring opening. The latter is less common for simple nucleophilic substitution but can be significant in solvolysis reactions.
The solvolysis of cyclopropylcarbinyl systems, such as the one present in this compound, is known to be significantly accelerated compared to simple primary alkyl halides. This is attributed to the participation of the cyclopropane ring in stabilizing the developing positive charge at the transition state, a phenomenon known as neighboring group participation. The solvolysis of cyclopropylcarbinyl bromide is reported to be 10-120 times faster than that of cyclobutyl bromide in various hydroxylic solvents. researchgate.net
The reaction can proceed through a non-classical carbocation, often referred to as a "bicyclobutonium" ion, which can be attacked by the solvent at different positions, leading to a mixture of rearranged and unrearranged products. The exact product distribution is highly dependent on the solvent and the specific substitution pattern on the cyclopropane ring.
Table 2: Relative Rates of Solvolysis of Cyclopropylcarbinyl and Related Bromides
| Substrate | Relative Rate |
| Cyclopropylcarbinyl bromide | 10-120 |
| Cyclobutyl bromide | 1 |
| Allylcarbinyl bromide | <1 |
Note: Relative rates are approximate and depend on the specific solvent system.
Radical-Mediated Ring Opening Processes
Free radical reactions involving cyclopropane derivatives often lead to ring opening. The high strain energy of the cyclopropane ring can be released upon the formation of a more stable open-chain radical. In the context of this compound, a radical can be generated at the bromomethyl position or by the addition of a radical to the cyclopropane ring.
The cyclopropylmethyl radical is known to undergo a rapid ring-opening rearrangement to the homoallyl radical. This rearrangement is often used as a radical clock to determine the rates of other radical reactions. The presence of the gem-dimethyl group can influence the stability of the radical intermediates and potentially the regioselectivity of the ring opening.
Cycloaddition Reactions Involving the Strained Ring System
Cyclopropane derivatives can participate in cycloaddition reactions, acting as three-carbon synthons. sci-hub.se These reactions are often catalyzed by Lewis acids and proceed through ring-opening to form a 1,3-dipolar species, which then undergoes cycloaddition with a suitable dipolarophile. uni-regensburg.deresearchgate.net Donor-acceptor cyclopropanes are particularly well-suited for these types of reactions. researchgate.net
Pericyclic and Electrocyclic Rearrangement Processes Intrinsic to Cyclopropane Derivatives
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Electrocyclic reactions, a subclass of pericyclic reactions, involve the intramolecular formation or breaking of a sigma bond. The thermal or photochemical rearrangement of cyclopropane derivatives can often be understood within the framework of these principles.
For instance, the thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-studied electrocyclic reaction. While this compound does not possess a vinyl group, other substituents can facilitate similar rearrangements. The stereochemistry of these reactions is often dictated by the Woodward-Hoffmann rules.
Thermal rearrangements of substituted methylenecyclopropanes have been shown to proceed through diradical intermediates. rsc.org The activation parameters for these reactions are consistent with the formation of an orthogonal diradical. rsc.org Photochemical rearrangements of cyclopropane derivatives can also occur, often leading to different products than the corresponding thermal reactions due to the involvement of different electronic excited states.
The Role of 2 Bromomethyl 1,1 Dimethylcyclopropane As a Building Block in Complex Organic Synthesis
Preparation of Chemically Diverse Organic Molecules
2-(Bromomethyl)-1,1-dimethylcyclopropane is a potent electrophile, making it an ideal reagent for the alkylation of a wide range of nucleophiles. This reactivity has been harnessed to synthesize a variety of organic molecules, including those with potential applications in medicinal chemistry and crop protection.
One of the most common applications of this building block is in the C-alkylation of active methylene (B1212753) compounds. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophilic enolate ion displaces the bromide to form a new carbon-carbon bond. For instance, the reaction with diethyl malonate in the presence of a suitable base, such as sodium ethoxide, yields diethyl (2,2-dimethylcyclopropyl)methylmalonate. This intermediate can be further elaborated to introduce additional functional groups or to construct more complex carbocyclic frameworks.
Similarly, the alkylation of β-ketoesters, such as ethyl acetoacetate, provides access to compounds bearing the gem-dimethylcyclopropylmethyl substituent adjacent to a carbonyl group. These products are valuable precursors for the synthesis of ketones and other derivatives. The reaction conditions for these alkylations can be tailored to favor either mono- or dialkylation, providing further synthetic flexibility.
The utility of this compound extends to the synthesis of heterocyclic compounds. For example, it can be employed in the N-alkylation of pyrazole (B372694) and its derivatives. The reaction of this compound with pyrazole in the presence of a base affords 1-((2,2-dimethylcyclopropyl)methyl)-1H-pyrazole. This method allows for the direct introduction of the gem-dimethylcyclopropylmethyl group onto a key heterocyclic scaffold found in many pharmaceuticals and agrochemicals.
Utilization as a Precursor to Advanced Organic Scaffolds
The unique structural and reactive properties of this compound make it an excellent starting material for the construction of more complex and sterically demanding organic scaffolds, such as bicyclic and spirocyclic systems.
The synthesis of bicyclo[n.1.0]alkanes, for instance, can be achieved through intramolecular cyclization reactions involving this building block. A common strategy involves the initial alkylation of a cyclic ketone enolate with this compound. The resulting intermediate can then undergo an intramolecular aldol (B89426) condensation or a related cyclization to furnish the bicyclic skeleton. For example, the reaction with the enolate of cyclohexanone, followed by an intramolecular cyclization, can lead to the formation of a bicyclo[4.1.0]heptane derivative. The gem-dimethyl group on the cyclopropane (B1198618) ring can influence the stereochemical outcome of these reactions, providing a degree of control over the final product's three-dimensional structure.
Spirocyclic compounds, which feature two rings connected by a single common atom, can also be accessed using this compound. One approach involves a double alkylation of a suitable precursor. For example, the reaction with a cyclic 1,3-dione, such as cyclohexane-1,3-dione, under appropriate basic conditions can lead to the formation of a spiro[2.5]octane derivative. In this process, the initial alkylation is followed by an intramolecular cyclization, with the gem-dimethylcyclopropane unit forming one of the rings of the spirocyclic system.
Explorations in Materials Science Applications via Polymer Precursor Formation
The incorporation of the gem-dimethylcyclopropane moiety into polymers can lead to materials with unique thermal and mechanical properties. This compound can serve as a precursor for the synthesis of monomers suitable for polymerization.
A versatile approach to creating such monomers is through the esterification of methacrylic acid or acrylic acid with (2,2-dimethylcyclopropyl)methanol, which can be readily prepared from this compound via nucleophilic substitution with a hydroxide (B78521) source. The resulting (2,2-dimethylcyclopropyl)methyl methacrylate (B99206) or acrylate (B77674) monomers can then be polymerized using various techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).
Future Research Directions and Emerging Paradigms in Cyclopropylmethyl Chemistry
Development of Novel Catalytic Systems for Efficient Chemical Transformations
The advancement of synthetic chemistry involving 2-(bromomethyl)-1,1-dimethylcyclopropane is intrinsically linked to the development of sophisticated catalytic systems. Future research will focus on creating catalysts that offer higher efficiency, selectivity, and broader substrate scope for reactions involving the activation of both the C-Br bond and the strained cyclopropane (B1198618) ring.
Transition-metal catalysis is a key area of development. Novel palladium, nickel, and copper catalysts are being designed to facilitate cross-coupling reactions, allowing for the introduction of a wide array of functional groups. A significant challenge lies in controlling the regioselectivity of ring-opening reactions, which can occur alongside or instead of substitution at the bromomethyl group. Future catalysts will aim to provide precise control over these competing pathways. For instance, ligand design will be crucial in tuning the electronic and steric properties of the metal center to favor the desired transformation.
Photoredox catalysis represents another promising frontier. By using light-absorbing catalysts, it is possible to generate cyclopropylmethyl radicals from this compound under mild conditions. These radicals can then participate in a variety of bond-forming reactions. Research is directed towards developing new photocatalysts with tailored redox potentials to control the reactivity of these intermediates and prevent undesired side reactions such as premature ring opening.
Table 1: Potential Catalytic Systems for Transformations of this compound
| Catalytic System | Target Transformation | Key Research Goal |
|---|---|---|
| Palladium/Ligand Complexes | Cross-coupling (e.g., Suzuki, Sonogashira) | Enhancing selectivity for C-C bond formation without ring cleavage. |
| Nickel/Ligand Complexes | Reductive couplings, C-heteroatom bond formation | Utilizing earth-abundant metals for cost-effective synthesis. |
| Copper-based Catalysts | Atom Transfer Radical Addition (ATRA) | Developing catalysts for asymmetric transformations. |
| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Generation of cyclopropylmethyl radicals for Giese additions | Fine-tuning catalyst properties to control radical reactivity. |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical reactions are discovered and optimized. rjptonline.org For a molecule like this compound, with its multiple potential reaction pathways, these computational tools are particularly valuable.
Furthermore, AI can be employed in the discovery of entirely new reactions. By analyzing the electronic structure and reactivity patterns of this compound, AI algorithms can propose novel reaction partners and catalytic systems that have not yet been explored experimentally. mit.edu This approach can lead to the development of innovative synthetic routes to complex molecules.
Table 2: Applications of AI and ML in the Chemistry of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Predicting the major product and yield of a reaction under specific conditions. | Reduced experimental workload and faster discovery of synthetic routes. |
| Condition Optimization | Identifying the optimal set of reaction parameters to achieve a desired outcome. | Higher yields, improved purity, and more cost-effective processes. |
| Retrosynthesis Planning | Proposing synthetic pathways to a target molecule starting from this compound. | Streamlined design of complex syntheses. |
| Impurity Prediction | Identifying potential side products and impurities in a reaction. mit.edu | Improved process control and easier purification. |
Continued Emphasis on Sustainable and Green Chemical Approaches in Synthesis and Reactions
The principles of green chemistry are increasingly guiding synthetic planning, and future research involving this compound will be no exception. The goal is to develop synthetic methods that are more environmentally benign, safer, and more resource-efficient. jcchems.com
A key focus will be the replacement of hazardous solvents with greener alternatives. Water, supercritical fluids, and bio-based solvents will be explored for reactions involving this compound. mdpi.com Solvent-free reaction conditions, where the reactants are mixed directly, often with mechanical grinding (mechanochemistry) or microwave irradiation, are also a promising avenue for reducing waste. dntb.gov.ua
Atom economy is another central tenet of green chemistry. Future synthetic routes will be designed to maximize the incorporation of all atoms from the starting materials into the final product. This can be achieved through the development of catalytic, one-pot, and multicomponent reactions (MCRs). mdpi.comrsc.org MCRs are particularly attractive as they allow for the construction of complex molecules in a single step from three or more reactants, significantly reducing the number of synthetic steps and the amount of waste generated.
Energy efficiency is also a critical consideration. The use of microwave-assisted synthesis and photochemistry can often lead to shorter reaction times and lower energy consumption compared to traditional heating methods. mdpi.com
Exploration of Unprecedented Mechanistic Pathways in Strained Ring Systems
The high ring strain of the cyclopropane ring in this compound is a source of its unique reactivity. rsc.org While many reactions involving cyclopropylmethyl systems are known, there is still much to learn about the intricate mechanistic details that govern their transformations.
Future research will employ a combination of advanced spectroscopic techniques and computational modeling to investigate reaction intermediates and transition states. This will provide a deeper understanding of the factors that control the competition between substitution, elimination, and ring-opening reactions. nih.govresearchgate.net
The behavior of the cyclopropylmethyl radical, formed by homolytic cleavage of the C-Br bond, is of particular interest. The rate of its rearrangement to the but-3-enyl radical is a key factor that determines the outcome of radical reactions. psu.edu Detailed studies will aim to quantify the influence of the gem-dimethyl group on the stability and rearrangement kinetics of this radical.
Furthermore, the exceptional stability of the cyclopropylmethyl carbocation, attributed to "dancing resonance" or conjugation between the vacant p-orbital and the bent bonds of the cyclopropane ring, continues to be an area of active investigation. youtube.comquora.comstackexchange.com Understanding how the gem-dimethyl substitution modulates this stability will be crucial for designing new reactions that proceed through cationic intermediates. The exploration of strain-driven formal cycloadditions is another area that could reveal new mechanistic pathways. nih.gov
Rational Design of Analogues with Tunable Reactivity and Selectivity
The rational design of analogues of this compound offers a powerful strategy for fine-tuning its chemical properties. nih.gov By systematically modifying the structure of the molecule, it is possible to create new building blocks with tailored reactivity and selectivity for specific applications. mdpi.com
One approach involves introducing substituents onto the cyclopropane ring. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, influencing the rates and regioselectivity of its reactions. For example, the strategic placement of a substituent could favor a specific mode of ring opening or enhance the stability of a reaction intermediate.
Another strategy is to modify the leaving group. Replacing the bromine atom with other halogens or sulfonate esters can change the reactivity of the C-X bond, making the molecule more or less susceptible to nucleophilic substitution or radical formation.
The gem-dimethyl group also plays a crucial role in the molecule's reactivity, primarily through steric effects and by influencing the stability of adjacent radicals or cations. Designing analogues with different alkyl groups at this position could provide a means to control the stereochemical outcome of reactions. The "cyclopropyl effect" has been noted to influence the conformational preferences of adjacent ring systems, an effect that could be exploited in medicinal chemistry. chemistryworld.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Palladium |
| Nickel |
| Copper |
| Iridium |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
